1-[4-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-(2-Bicyclo[221]hept-5-enylmethyl)piperazin-1-yl]phenyl]ethanone is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]phenyl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Intermediate: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclo[2.2.1]heptene core.
Attachment of the Piperazine Ring: The bicyclic intermediate is then reacted with piperazine under basic conditions to form the piperazinyl derivative.
Coupling with Phenyl Ethanone: The final step involves coupling the piperazinyl derivative with phenyl ethanone using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[4-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]phenyl]ethanone has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Material Science: Its bicyclic structure can be utilized in the design of novel polymers and materials with specific mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-[4-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding pockets of enzymes or receptors, modulating their activity. The piperazine ring can interact with amino acid residues through hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Triethoxysilyl)-2-norbornene: This compound shares the bicyclic core but differs in its functional groups, making it more suitable for material science applications.
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: Similar bicyclic structure but with a hydroxyl group, used in different chemical syntheses.
Uniqueness
1-[4-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]phenyl]ethanone is unique due to its combination of a bicyclic core, piperazine ring, and phenyl ethanone moiety. This combination provides a versatile scaffold for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[4-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-15(23)17-4-6-20(7-5-17)22-10-8-21(9-11-22)14-19-13-16-2-3-18(19)12-16/h2-7,16,18-19H,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIPLHLHLAILRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3CC4CC3C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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